2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole
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Overview
Description
2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in a suitable medium such as NaOH-DMSO . The piperidine ring can be introduced through nucleophilic substitution reactions, and the benzothiazole moiety can be synthesized via cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring could lead to the formation of carboxylic acids or other oxidized derivatives, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole would depend on its specific application. In a medicinal context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as 2-(1,2,4-oxadiazol-5-yl)anilines, which have been studied for their diverse biological activities . Other related compounds include various benzothiazole derivatives, which are known for their pharmacological properties .
Uniqueness
What sets 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H22N4O2S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-cyclopropyl-5-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H22N4O2S/c1-11-3-6-14(24-2)15-16(11)26-19(20-15)23-9-7-13(8-10-23)18-22-21-17(25-18)12-4-5-12/h3,6,12-13H,4-5,7-10H2,1-2H3 |
InChI Key |
NCMYNIZXACUHTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCC(CC3)C4=NN=C(O4)C5CC5 |
Origin of Product |
United States |
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